molecular formula C7H11ClO2 B011165 1-Chloro-3,3-dimethylpentane-2,4-dione CAS No. 106921-68-0

1-Chloro-3,3-dimethylpentane-2,4-dione

Cat. No. B011165
CAS RN: 106921-68-0
M. Wt: 162.61 g/mol
InChI Key: OAUKEJLMPJUBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3,3-dimethylpentane-2,4-dione, also known as Meldrum's acid, is a versatile organic compound with various applications in scientific research. It is a white crystalline solid that is soluble in polar solvents like water, ethanol, and acetone. Meldrum's acid is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3,3-dimethylpentane-2,4-dione's acid is based on its ability to form stable enolates, which can act as nucleophiles in various reactions. The enolates of this compound's acid can undergo various reactions like aldol condensation, Michael addition, and esterification, which are important in organic synthesis and medicinal chemistry. The stability of the enolates of this compound's acid is due to the presence of the two carbonyl groups, which provide resonance stabilization to the negative charge on the oxygen atom.
Biochemical and Physiological Effects
This compound's acid does not have any significant biochemical or physiological effects, as it is primarily used as a synthetic reagent in scientific research. However, some studies have shown that this compound's acid can inhibit the growth of certain cancer cells and bacteria, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several advantages as a synthetic reagent in the laboratory. It is readily available, inexpensive, and easy to handle. It can be used as a versatile building block for the preparation of various compounds, and it can also be used as a mild acidic catalyst for various reactions. The yield of the reaction is typically high, and the purity of the product can be enhanced by recrystallization.
However, this compound's acid also has some limitations in the laboratory. It is sensitive to moisture and air, which can affect the yield and purity of the product. It can also be difficult to handle in large-scale reactions, as it can form explosive peroxides under certain conditions.

Future Directions

1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several potential future directions in scientific research. One area of interest is the development of new synthetic methodologies using this compound's acid as a key building block. For example, this compound's acid can be used as a precursor for the preparation of various functional materials with tailored properties.
Another area of interest is the development of new bioactive compounds based on the scaffold of this compound's acid. The unique chemical properties of this compound's acid make it an ideal candidate for the design and synthesis of potent and selective drugs.
Lastly, there is potential for the use of this compound's acid in the preparation of new materials for energy storage and conversion. This compound's acid can be used as a precursor for the preparation of various carbon nanomaterials, which have potential applications in energy storage and conversion devices.
Conclusion
In conclusion, this compound's acid is a versatile organic compound with various applications in scientific research. It is widely used in organic synthesis, medicinal chemistry, and material science due to its unique chemical properties. This compound's acid has several advantages as a synthetic reagent in the laboratory, and it also has potential future directions in scientific research.

Synthesis Methods

1-Chloro-3,3-dimethylpentane-2,4-dione's acid can be synthesized by the reaction of malonic acid with acetone in the presence of a dehydrating agent like phosphorus pentoxide. The reaction proceeds through the formation of an intermediate cyclic compound, which is then converted to this compound's acid by the addition of a chlorinating agent like thionyl chloride. The yield of the reaction is typically high, and the purity of the product can be enhanced by recrystallization.

Scientific Research Applications

1-Chloro-3,3-dimethylpentane-2,4-dione's acid has several applications in scientific research, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, it is used as a versatile building block for the preparation of various compounds like β-keto esters, α,β-unsaturated ketones, and cyclic compounds. This compound's acid can also be used as a mild acidic catalyst for various reactions, such as esterification, aldol condensation, and Michael addition.
In medicinal chemistry, this compound's acid is used as a scaffold for the design and synthesis of various bioactive compounds like antitumor agents, antimicrobial agents, and enzyme inhibitors. The unique chemical properties of this compound's acid, such as its ability to form stable enolates, make it an ideal candidate for the development of potent and selective drugs.
In material science, this compound's acid is used as a precursor for the preparation of various functional materials like metal-organic frameworks, porous polymers, and carbon nanomaterials. The unique chemical properties of this compound's acid, such as its ability to form stable complexes with metal ions, make it an ideal candidate for the preparation of functional materials with tailored properties.

properties

CAS RN

106921-68-0

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

1-chloro-3,3-dimethylpentane-2,4-dione

InChI

InChI=1S/C7H11ClO2/c1-5(9)7(2,3)6(10)4-8/h4H2,1-3H3

InChI Key

OAUKEJLMPJUBCN-UHFFFAOYSA-N

SMILES

CC(=O)C(C)(C)C(=O)CCl

Canonical SMILES

CC(=O)C(C)(C)C(=O)CCl

synonyms

2,4-Pentanedione, 1-chloro-3,3-dimethyl-

Origin of Product

United States

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